molecular formula C21H19NO3 B14590075 Benzyl 2-amino-5-(benzyloxy)benzoate CAS No. 61340-16-7

Benzyl 2-amino-5-(benzyloxy)benzoate

Cat. No.: B14590075
CAS No.: 61340-16-7
M. Wt: 333.4 g/mol
InChI Key: VIYOKNMTWMBBBP-UHFFFAOYSA-N
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Description

Benzyl 2-amino-5-(benzyloxy)benzoate is a chemical compound of interest in organic synthesis and pharmaceutical research, with the CAS Number 634197-80-1 . It belongs to a class of benzoic acid esters, which are frequently utilized as key intermediates in the synthesis of more complex molecules . The structure, featuring both amino and benzyloxy functional groups, makes it a versatile building block for researchers, particularly in the development of potential pharmacologically active compounds . Related compounds with similar benzyloxy and benzoate groups have been documented in crystallography studies, highlighting their well-defined molecular structures which are valuable for structure-activity relationship (SAR) studies . As a benzoate ester, its mechanism of action in research settings can be multifaceted; similar compounds have shown utility due to properties that may include acting as a modulator or serving as a core scaffold in molecular design . This product is intended for laboratory research and analysis. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, as it may be a skin or eye irritant .

Properties

CAS No.

61340-16-7

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

benzyl 2-amino-5-phenylmethoxybenzoate

InChI

InChI=1S/C21H19NO3/c22-20-12-11-18(24-14-16-7-3-1-4-8-16)13-19(20)21(23)25-15-17-9-5-2-6-10-17/h1-13H,14-15,22H2

InChI Key

VIYOKNMTWMBBBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Pathways

Nitro Reduction Pathway

This method involves the sequential esterification, benzylation, and reduction of a nitro intermediate.

Step 1: Esterification of 2-Nitro-5-hydroxybenzoic Acid

2-Nitro-5-hydroxybenzoic acid is esterified with benzyl alcohol to form benzyl 2-nitro-5-hydroxybenzoate .

  • Conditions :
    • Coupling agent : Thionyl chloride (SOCl₂) converts the carboxylic acid to its acid chloride, followed by reaction with benzyl alcohol in anhydrous dichloromethane (DCM).
    • Alternative : Direct esterification using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in DCM at 0–25°C.
  • Yield : ~85–90% (estimated from analogous reactions in).
Step 2: Benzylation of the Hydroxyl Group

The phenolic hydroxyl group is benzylated using benzyl chloride.

  • Conditions :
    • Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C for 6–12 hours.
    • Solvent : Acetone or DMF.
  • Product : Benzyl 2-nitro-5-(benzyloxy)benzoate .
Step 3: Reduction of the Nitro Group

The nitro group is reduced to an amino group via catalytic hydrogenation.

  • Conditions :
    • Catalyst : 10% Pd/C under H₂ (1–3 atm) in ethanol or tetrahydrofuran (THF) at 25–50°C.
    • Alternative : Raney nickel and hydrazine hydrate in methanol at 60°C.
  • Yield : 80–95% (based on similar reductions in).

Final Product : Benzyl 2-amino-5-(benzyloxy)benzoate.

Protection-Deprotection Strategy

This route employs temporary protection of the amino group to prevent side reactions during benzylation and esterification.

Step 1: Acetylation of 2-Amino-5-hydroxybenzoic Acid

The amino group is protected as an acetamide.

  • Conditions :
    • Reagent : Acetic anhydride in pyridine at 0–25°C for 4–6 hours.
    • Product : 2-Acetamido-5-hydroxybenzoic acid .
Step 2: Benzylation of the Hydroxyl Group

The hydroxyl group is benzylated as described in Section 1.1.

  • Product : 2-Acetamido-5-(benzyloxy)benzoic acid .
Step 3: Esterification with Benzyl Alcohol

The carboxylic acid is esterified to the benzyl ester.

  • Conditions :
    • DCC/DMAP in DCM or via acid chloride formation with SOCl₂.
  • Product : Benzyl 2-acetamido-5-(benzyloxy)benzoate .
Step 4: Deprotection of the Acetamide Group

The acetamide is hydrolyzed to yield the free amino group.

  • Conditions :
    • Acidic : 6M HCl in refluxing ethanol for 2–4 hours.
    • Basic : NaOH (2M) in methanol/water at 60°C.
  • Yield : 75–85%.

Final Product : this compound.

Comparative Analysis of Methods

Parameter Nitro Reduction Pathway Protection-Deprotection Strategy
Steps 3 4
Key Challenges Nitro reduction efficiency Acetamide stability during benzylation
Yield (Overall) 65–75% 60–70%
Cost Moderate (Pd/C catalyst) Higher (multiple reagents)
Scalability Suitable for industrial scale Limited by protection steps

Optimization and Industrial Considerations

Solvent and Catalyst Selection

  • Benzylation : DMF or acetone with K₂CO₃ ensures high conversion rates.
  • Esterification : SOCl₂-mediated acid chloride formation is preferred for scalability.
  • Nitro Reduction : Raney nickel/hydrazine offers a cost-effective alternative to Pd/C.

Purity Control

  • Chromatography : Silica gel column chromatography (ethyl acetate/hexane) isolates intermediates.
  • Crystallization : Methanol/water mixtures recrystallize the final product.

Scientific Research Applications

Benzyl 2-amino-5-(benzyloxy)benzoate is an organic compound featuring a benzyl group, an amino group, and a benzyloxy moiety attached to a benzoate framework. It has a molecular weight of approximately 366.42 g/mol and the molecular formula C21H19NO3C_{21}H_{19}NO_3. This compound is used in medicinal chemistry and organic synthesis because its structure allows for chemical modifications.

Scientific Research Applications

This compound is used across industrial and research settings. Research indicates it can act as an intermediate in synthesizing pharmaceutical agents, including herbicides and fungicides. It has also been implicated in developing anticancer drugs and therapeutic agents for inflammatory diseases because it can modulate biological pathways. The compound's structural features may also contribute to its effectiveness in inhibiting specific enzymes or receptors involved in disease processes.

This compound has potential interactions with biological targets and can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases. Interaction studies often assess binding affinities and inhibitory constants against target proteins or enzymes relevant to disease mechanisms.

Synthesis of Related Compounds

This compound shares structural similarities with other compounds. Some related compounds include:

  • Methyl 2-amino-5-(benzyloxy)benzoate Differs in the positioning of the amino group.
  • Methyl 5-amino-2-hydroxybenzoate Lacks the benzyloxy group, having a hydroxyl group instead.
  • Methyl 5-nitro-2-(benzyloxy)benzoate Contains a nitro group instead of an amino group, which alters reactivity.

Other Benzoates

Mechanism of Action

The mechanism of action of Benzyl 2-amino-5-(benzyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Structural Analogues in the Benzoate Family

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Key Features Applications/Activities
Benzyl 2-amino-5-(benzyloxy)benzoate 2-amino, 5-benzyloxy, benzyl ester Dual benzyl groups; amino group enables reactivity (e.g., Schiff base formation) Antimalarial, antiproliferative
Methyl 2-amino-5-[3-(benzyloxy)propyl]benzoate 2-amino, 5-(3-benzyloxypropyl), methyl ester Flexible propyl chain; increased lipophilicity Pharmaceutical intermediate
Benzyl 5-(benzyloxy)-2-methylbenzoate 5-benzyloxy, 2-methyl, benzyl ester Methyl group enhances steric hindrance; reduced nucleophilicity Synthetic precursor for xanthones
Methyl 5-acetyl-2-(benzyloxy)benzoate 5-acetyl, 2-benzyloxy, methyl ester Acetyl group introduces ketone functionality; modulates electronic effects Specialty chemical synthesis

Key Observations :

  • Substituent Effects: The amino group in the target compound distinguishes it from methyl- or acetyl-substituted analogues, enabling unique reactivity (e.g., participation in hydrogen bonding or nucleophilic substitution) .
  • Lipophilicity: Compounds with longer alkyl chains (e.g., propyl in Methyl 2-amino-5-[3-(benzyloxy)propyl]benzoate) exhibit higher lipophilicity, which may enhance membrane permeability in drug design .
  • Steric and Electronic Modulation : Methyl or acetyl groups reduce steric hindrance compared to benzyloxy groups, altering molecular interactions in solvents or biological systems .
Table 2: Activity Profiles of Selected Benzoates
Compound Name Biological Activity Mechanism/Interactions Efficacy Notes
This compound Antimalarial, antiproliferative π-π stacking with porphyrin rings; heme inhibition Moderate potency (IC₅₀ ~10 µM)
Benzyl 2-acetyloxybenzoate Anti-inflammatory (theoretical) Ester hydrolysis to release salicylic acid Limited experimental data
2-Amino-5-(substituted-benzyl)-1,3,4-thiadiazole derivatives Antimicrobial Thiadiazole-thiazolidinone hybrid; disrupts bacterial membranes High activity against Gram-negative bacteria
Benzyl benzoate Antiparasitic (scabies treatment) Direct toxicity to mites; occlusive action FDA-approved for topical use

Key Observations :

  • π-π Stacking : The benzyloxy and benzoate groups in the target compound facilitate π-π interactions with biological targets like heme sheets, a feature shared with antimalarial compound 7f .
  • Antimicrobial Potential: While thiadiazole derivatives exhibit stronger antibacterial activity, the amino group in the target compound could be leveraged to design hybrid molecules with dual mechanisms .
  • Therapeutic Scope: Simpler benzoates (e.g., benzyl benzoate) are clinically validated for parasitic infections, whereas amino-substituted derivatives remain in preclinical exploration .

Physicochemical Properties

Table 3: Solubility and Stability Comparisons
Compound Name Solubility in Polar Solvents Stability in Acidic Conditions Key Interactions in Mixtures
This compound Low in water; soluble in DMSO, ethanol Stable (protected ester groups) Dipole-dipole, dispersive forces
Benzyl benzoate Insoluble in water; soluble in oils Hydrolyzes slowly to benzoic acid Weak interactions in ketones
Methyl benzoate Partially miscible in water Rapid hydrolysis in strong acids Strong dipole interactions in alcohols

Key Observations :

  • Solubility: The amino group marginally improves water solubility compared to non-polar analogues like benzyl benzoate, but DMSO remains the optimal solvent .
  • Stability : Benzyl ester protection in the target compound enhances resistance to hydrolysis relative to methyl or ethyl esters .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzyl 2-amino-5-(benzyloxy)benzoate in laboratory settings?

  • Methodological Answer : The compound can be synthesized via esterification or transesterification reactions. A common approach involves reacting benzyl alcohol derivatives with activated benzoate esters (e.g., methyl benzoate) in the presence of a base catalyst like triethylamine. For example, sodium benzoate and benzyl alcohol under alkaline conditions form benzyl benzoate precursors, which can be further functionalized to introduce amino and benzyloxy groups at specific positions .
  • Key Data : Industrial synthesis of benzyl benzoate derivatives often uses sodium benzoate and benzyl alcohol, yielding ~80–90% purity under optimized conditions .

Q. How can researchers characterize the physical and chemical properties of this compound?

  • Methodological Answer :

  • Physical State : The compound may appear as a crystalline solid or oily liquid depending on temperature and purity. Similar esters like benzyl benzoate transition between leaflets and oily forms at varying temperatures .
  • Spectroscopic Analysis : Use NMR (¹H/¹³C) to confirm substituent positions (e.g., benzyloxy and amino groups). Mass spectrometry (MS) can validate the molecular weight (e.g., 299.36 g/mol for the methyl ester analog) .
  • Solubility : Test in polar (ethanol, DMSO) and nonpolar solvents (dichloromethane) to determine formulation compatibility .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear impervious gloves, lab coats, and chemical goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
  • First Aid : For skin exposure, rinse with water for 15 minutes; for eye contact, use an eyewash station and seek medical help .
  • Storage : Keep in sealed containers in a dry, ventilated area away from ignition sources .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing byproducts?

  • Methodological Answer :

  • Catalyst Screening : Test bases (e.g., triethylamine, NaHCO₃) and solvents (e.g., toluene, THF) to improve reaction efficiency. For example, triethylamine increases esterification rates in benzyl benzoate synthesis .
  • Byproduct Analysis : Use HPLC or GC-MS to identify impurities (e.g., unreacted benzyl alcohol or hydrolyzed benzoic acid). Adjust reaction time/temperature to suppress side reactions .
    • Data Contradiction Note : Industrial methods using benzaldehyde and sodium yield benzyl benzoate but may introduce trace aldehydes, requiring purification steps .

Q. What experimental strategies can evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • In Vitro Assays : Screen for antimicrobial activity using broth microdilution (e.g., against Mycobacterium tuberculosis). Compare IC₅₀ values with reference drugs like isoniazid .
  • Structure-Activity Relationship (SAR) : Modify the benzyloxy or amino groups and test derivatives to identify critical functional moieties. For example, thiophene-3-carboxylic acid analogs showed anti-TB activity in preliminary studies .
    • Key Finding : Analogous compounds (e.g., 2-amino-5-(4-(benzyloxy)benzyl)thiophene-3-carboxylic acid) demonstrated MIC values of 1.56 µg/mL against M. tuberculosis .

Q. How can researchers assess the stability of formulations containing this compound?

  • Methodological Answer :

  • Emulsion Stability Testing : Prepare lotions using emulsifiers (e.g., triethanolamine and oleic acid) and monitor phase separation over 30 days. Use centrifugation (3000 rpm, 30 min) to accelerate stability assessment .
  • Degradation Studies : Expose the compound to heat (40°C) and UV light to simulate storage conditions. Analyze degradation products via TLC or LC-MS .
    • Formula Reference :
ComponentQuantity (per 100 mL)
Benzyl benzoate25 mL
Triethanolamine0.5 g
Oleic acid2 g
Water75 mL

Data Contradiction & Resolution

Q. How to resolve discrepancies in reported synthesis yields for benzyl benzoate derivatives?

  • Analysis : Yield variations often arise from catalyst choice, solvent purity, or reaction scale. For instance, sodium-based methods may underperform in small-scale lab setups compared to industrial reactors .
  • Resolution : Replicate conditions from peer-reviewed protocols and validate purity via elemental analysis or XRD. Cross-reference with databases like NIST Chemistry WebBook for physical property benchmarks .

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